2-Hydroxy L-Tryptophan Hydrochloride

Enzymology Biocatalysis Kinetics

Securing authenticated reference standards for L-tryptophan impurity profiling is a persistent challenge in pharmaceutical QC. 2-Hydroxy L-Tryptophan Hydrochloride (CAS 881025-90-7) resolves this as the official Tryptophan EP Impurity G. • EP-Recognized: Validated for HPLC method development and ANDA regulatory submissions per European Pharmacopoeia monographs. • Distinct Enzymatic Profile: 23-fold lower kcat with tryptophan indole-lyase vs. L-tryptophan, enabling controlled serotonin pathway flux studies. • Supply Assurance: Characterized reference standard with full Certificate of Analysis; ambient global shipping.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.686
CAS No. 881025-90-7
Cat. No. B590462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy L-Tryptophan Hydrochloride
CAS881025-90-7
Molecular FormulaC11H13ClN2O3
Molecular Weight256.686
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N.Cl
InChIInChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,8,13-14H,5,12H2,(H,15,16);1H/t8-;/m0./s1
InChIKeyNLKLEPLJCJLJMN-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy L-Tryptophan HCl: EP Impurity & Serotonin Intermediate


2-Hydroxy L-Tryptophan Hydrochloride (CAS: 881025-90-7) is a non-proteinogenic amino acid derivative of the essential amino acid L-tryptophan, featuring a unique hydroxylation at the 2-position of its indole ring [1]. It is officially recognized as Tryptophan EP Impurity G by the European Pharmacopoeia (EP) and is chemically defined as (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid [2]. Functionally, the compound acts as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin .

Selection context EP impurity reference standard for analytical QC workflows.
Pathway study fit Serotonin pathway intermediate with distinct enzyme kinetics. Supports pathway regulation and flux studies.
Biocatalysis research Non-native substrate for enzyme engineering and directed evolution.

2-Hydroxy L-Tryptophan: Not a Simple Tryptophan Analog


The 2-hydroxy modification fundamentally alters the compound's physicochemical and biochemical profile compared to L-tryptophan and 5-hydroxy-L-tryptophan (5-HTP). This substitution at the 2-position, rather than the 5-position, changes its role in serotonin biosynthesis pathways and its recognition by key enzymes like tryptophan indole-lyase and aromatic L-amino acid decarboxylase (AADC) [1]. The observed differences in kinetic parameters and physical properties preclude simple substitution, making this compound a distinct chemical entity for specific research, analytical, or synthetic applications .

Property
2-Hydroxy L-Tryptophan
L-Tryptophan / 5-HTP
Enzyme kinetics
Poor catabolic substrate (reported ~23-fold lower kcat)
Native substrate for tryptophan indole-lyase

Substituting with L-tryptophan may lead to rapid degradation in catabolic enzyme studies, altering experimental outcomes.

Pathway role
Early metabolic intermediate with distinct AADC entry
Initial substrate (L-Trp) or immediate precursor (5-HTP)

5-HTP or L-tryptophan cannot replicate the alternative pathway entry point, limiting flux analysis comparisons.

Regulatory status
Designated EP Impurity G (pharmacopoeia reference)
Nutraceutical or prodrug; not an EP impurity standard

Only 2-Hydroxy L-Tryptophan meets EP monograph requirements for impurity quantification in pharmaceutical QC.

2-Hydroxy L-Tryptophan HCl: Key Differentiating Evidence


Kinetic Discrimination by Tryptophan Indole-Lyase

2-Hydroxy L-Tryptophan exhibits a substantially different kinetic profile with Escherichia coli tryptophan indole-lyase compared to the native substrate L-tryptophan. The hydroxyl group at the 2-position significantly reduces the enzyme's turnover rate (kcat) by over 95%, demonstrating its poor suitability as a substrate for this key catabolic enzyme [1].

Kinetic discrimination
Direct comparison
~23-fold lower kcat
Supports enzyme-substrate recognition studies.
E. coli tryptophan indole-lyase, pH 7.8, 25°C.
Enzymology Biocatalysis Kinetics

EP Impurity G Regulatory Status

2-Hydroxy L-Tryptophan is officially designated as Tryptophan EP Impurity G by the European Pharmacopoeia (EP), making it an essential analytical standard for quality control in the pharmaceutical industry [1]. This regulatory distinction sets it apart from other tryptophan derivatives like 5-Hydroxytryptophan (5-HTP), which is a prodrug and dietary supplement, and L-Tryptophan, a nutraceutical.

Regulatory status
Specification review
Tryptophan EP Impurity G
Mandates use as certified analytical reference standard.
Defined by European Pharmacopoeia monograph.
Analytical Chemistry Quality Control Pharmacopoeia

Altered Acidity (pKa Shift)

The hydroxylation at the 2-position significantly alters the acid-base properties of the molecule, resulting in a predicted pKa of 2.16 ± 0.10 for the carboxyl group . This is notably more acidic than the α-carboxyl group of L-tryptophan, which has a pKa around 2.38 .

Acidity shift
Data to verify
pKa 2.16 ± 0.10
Impacts solubility and chromatographic retention.
Predicted value; reported L-tryptophan pKa ~2.38.
Physical Chemistry Formulation Science Analytical Method Development

Serotonin Pathway Precursor Role

The compound's biological fate is tied to its conversion by aromatic L-amino acid decarboxylase (AADC) , positioning it as a metabolic intermediate in serotonin synthesis, a role distinct from L-tryptophan and 5-HTP. While 5-HTP is the immediate precursor to serotonin, 2-Hydroxy L-Tryptophan is an earlier intermediate, implying a different enzymatic entry point into the pathway.

Pathway precursor role
Class-level inference
AADC substrate; early intermediate
Supports serotonin pathway regulation and flux research.
Alternative entry point vs. 5-HTP; requires validation.
Neurochemistry Metabolism Biochemistry

2-Hydroxy L-Tryptophan HCl: Research & Industrial Applications


Reference Standard for QC & Method Development

As Tryptophan EP Impurity G, 2-Hydroxy L-Tryptophan Hydrochloride is the required reference standard for the identification and quantification of this specific impurity in L-tryptophan active pharmaceutical ingredients (APIs) and finished products, as per European Pharmacopoeia monographs. It is used in HPLC method development and validation to ensure regulatory compliance [1].

Serotonin Pathway Dynamics & Enzyme Kinetics

Researchers use 2-Hydroxy L-Tryptophan as a stable metabolic intermediate to study the kinetics and regulation of the serotonin biosynthesis pathway. Its distinct interaction with enzymes like AADC and its poor catabolism by tryptophan indole-lyase allow for more controlled experiments on pathway flux and precursor-product relationships compared to using the rapidly metabolized L-tryptophan or 5-HTP [1].

Biocatalysis & Enzyme Engineering

The compound serves as a specific, non-native substrate for engineering novel enzymatic reactions. The quantitative kinetic data showing its discrimination by tryptophan indole-lyase (23-fold lower kcat) makes it a valuable tool for directed evolution studies aimed at altering substrate specificity or creating new biosynthetic routes for hydroxylated indole derivatives [1].

Application
Selection Property
Validation Focus
Pharmaceutical QC reference
EP Impurity G certified standard
HPLC method specificity and system suitability
Serotonin pathway dynamics
Distinct enzyme kinetic profile
Pathway flux and precursor-product relationship monitoring
Biocatalysis engineering
Non-native substrate specificity
Directed evolution endpoints for altered substrate recognition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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